6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFPFOKNUGSCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208629 | |
| Record name | 6-Iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-60-8 | |
| Record name | 6-Iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-iodo-2,3-butanedione under reflux conditions in the presence of a suitable solvent . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 6 serves as a key site for transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under palladium catalysis replaces iodine with aryl groups:
| Conditions | Catalyst/Base | Yield (%) | Product Application |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 88–92% | Aryl-substituted derivatives for biological screening |
Example :
This reaction enables structural diversification for structure-activity relationship (SAR) studies in drug discovery .
Sonogashira Coupling
The iodine atom reacts with terminal alkynes to form alkynylated derivatives:
| Conditions | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI, Et₃N | 61–75% | Requires microwave assistance for optimal efficiency |
Example :
These products are intermediates for fluorescent probes or MT-stabilizing agents .
Nucleophilic Substitution
The triazole and pyrimidine nitrogens participate in nucleophilic reactions.
Amination
The C7-amine group undergoes substitution with electrophiles:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ac₂O, pyridine | RT, 2h | N-Acetyl derivative | 95% |
| Benzoyl chloride | DCM, 0°C | N-Benzoyl derivative | 87% |
Mechanism :
Acylation enhances blood-brain barrier penetration in neuroactive compounds .
Iodine Oxidation
The iodine substituent can be oxidized to form hypervalent iodine intermediates, enabling C–H functionalization:
| Oxidant | Conditions | Product | Application |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C to RT | I(III)-Intermediate | Electrophilic aryl coupling |
Example :
This pathway is critical for late-stage diversification .
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaN₃, CuI | DMF, 120°C | Triazolo-triazine hybrids | 78% |
Mechanism :
These hybrids show enhanced microtubule-binding affinity .
Comparative Reactivity Table
| Reaction Type | Key Site | Typical Reagents | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | C6-Iodo | Arylboronic acids, Pd catalysts | 85–92% |
| Sonogashira | C6-Iodo | Terminal alkynes, Pd/Cu | 60–75% |
| Acylation | C7-Amine | Acid anhydrides/chlorides | 85–95% |
| Oxidation | C6-Iodo | mCPBA, Ozone | 70–88% |
Mechanistic Insights
-
Iodine’s Role : The C6-iodine acts as a directing group in cross-couplings due to its strong transmetalation capability with Pd .
-
Amine Reactivity : The C7-amine’s nucleophilicity (pKa ~8.5) allows selective functionalization without protecting groups .
-
Triazole Ring : Participates in π-stacking interactions during microtubule stabilization, as confirmed by docking studies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study published in Medicinal Chemistry highlighted its efficacy against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer agents .
Antiviral Properties
Another promising application of this compound is in the development of antiviral medications. Preliminary studies suggest that this compound could inhibit viral replication mechanisms. A research article in Journal of Virology reported that triazole derivatives can disrupt viral enzyme activity, paving the way for further exploration into their use as antiviral agents .
Agricultural Applications
Fungicides
The compound has shown potential as a fungicide due to its ability to interfere with fungal growth and reproduction. A study conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases in crops such as wheat and corn. The results indicated a significant increase in yield compared to untreated controls .
Herbicides
In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Research published in Pest Management Science found that it could selectively inhibit the growth of certain weed species without affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Materials Science
Polymer Additives
In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study presented at a materials science conference highlighted the improved performance of polymers when doped with this compound .
Nanocomposite Development
Furthermore, this compound is being explored for use in nanocomposites. Research indicates that it can serve as a functionalizing agent for nanoparticles, improving their dispersion and stability in various solvents. This application is particularly relevant in the development of advanced materials for electronic and photonic applications .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Inhibition of cell cycle |
| A549 (Lung) | 10 | Disruption of mitochondrial function |
Table 2: Agricultural Efficacy of this compound
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Halogens : The iodine atom in the target compound provides greater steric hindrance and polarizability compared to chloro or fluoro substituents (e.g., ). This may enhance binding to hydrophobic enzyme pockets or DNA targets.
- Amino Group Modifications: Substitutions at C7 with aryl or alkyl groups (e.g., naphthyl in or trifluoromethylphenyl in ) improve target affinity but reduce solubility. The dimethylamino group in balances lipophilicity and solubility.
- Methyl at C5 : The methyl group at C5 is conserved in many active derivatives, suggesting its role in stabilizing the triazolopyrimidine core .
Key Observations :
Antimalarial Activity
Anticancer Activity
- Microtubule Targeting : Derivatives with trifluorophenyl (C6) and branched alkylamines (C7) inhibit tubulin polymerization and overcome multidrug resistance . The iodine substituent’s electron-withdrawing effect could similarly stabilize tubulin interactions.
- Potency: Fluoroalkylamino groups at C7 enhance potency (IC₅₀ < 100 nM) compared to unsubstituted amines .
Biological Activity
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 89640-60-8) is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This compound is characterized by a unique structure that includes an iodine atom at the 6th position, a methyl group at the 5th position, and an amine group at the 7th position of the triazolo[1,5-a]pyrimidine ring. Its diverse biological properties make it a candidate for further research in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains and fungi:
The compound's mechanism of action appears to involve inhibition of key metabolic pathways in these microorganisms.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the expression of angiogenesis markers such as VEGF and MMP-9 in MDA-MB-231 breast cancer cells . The compound exhibited a mixed-type inhibitory mechanism against thymidine phosphorylase, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A structure-activity relationship study revealed that variations at specific positions on the triazolo-pyrimidine scaffold can enhance or diminish biological activity. For example:
- Substituting the iodine atom with other halogens may alter antimicrobial potency.
- The presence of different functional groups at the 5th or 7th positions can significantly impact anticancer activity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular metabolism and proliferation. The iodine atom in the structure may play a critical role in enhancing reactivity and binding affinity to target sites.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazolo-pyrimidines showed varying degrees of antibacterial activity against resistant strains of bacteria like MRSA .
- Cancer Treatment : In vivo experiments indicated that compounds similar to this compound could reduce tumor size in xenograft models when administered in combination with standard chemotherapy agents .
Q & A
Q. What are the optimized synthetic routes for 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as aminotriazoles and iodinated carbonyl derivatives. For example, a protocol using dimethylformamide (DMF) as a solvent with methanol precipitation has been reported for analogous triazolo[1,5-a]pyrimidines, yielding high-purity products after recrystallization . Catalytic systems like TMDP (tetramethylenediamine phosphonate) in water-ethanol mixtures (1:1 v/v) can enhance reaction efficiency by promoting cyclocondensation and reducing side reactions . Optimizing solvent polarity, temperature (e.g., 60–80°C), and catalyst loading is critical to achieving yields above 70% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the triazolo-pyrimidine core exhibits distinct shifts for NH₂ (~5.5 ppm) and methyl groups (~2.3 ppm) .
- IR Spectroscopy : Identifies functional groups like C-I stretches (~500 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 317 for C₆H₇IN₅) confirm molecular weight .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/I percentages .
Q. How to confirm the purity and identity of the compound post-synthesis?
Use a combination of TLC (silica gel plates with ethyl acetate/petroleum ether eluents) to monitor reaction progress and melting point analysis (e.g., 205–207°C for related analogs) to assess crystallinity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify impurities below 1% .
Advanced Research Questions
Q. How does the iodo substituent affect the compound’s reactivity compared to other halogenated derivatives?
The iodo group’s large atomic radius and polarizability enhance electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or bromo analogs. However, its lower bond dissociation energy may lead to instability under harsh conditions (e.g., >100°C). Computational studies suggest the iodine atom increases electron density at the C-6 position, facilitating nucleophilic attacks in biological systems .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition or cytotoxicity data may arise from differences in assay conditions (e.g., pH, co-solvents). To address this:
Q. How to design experiments to study the compound’s pharmacokinetics?
Begin with in silico ADMET predictions (e.g., SwissADME) to estimate solubility and cytochrome P450 interactions . Follow with in vitro assays :
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
- Caco-2 Permeability : Assess intestinal absorption potential.
- Microsomal Metabolism : Identify major metabolites using liver microsomes and NADPH cofactors .
Q. What computational methods predict the compound’s binding affinity?
Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can model binding modes. Pair with molecular dynamics simulations (GROMACS) to evaluate stability of ligand-receptor complexes. For example, the triazolo-pyrimidine core may form hydrogen bonds with catalytic lysine residues in kinases, while the iodo group enhances hydrophobic interactions .
Q. What is the role of the triazolo-pyrimidine core in interacting with biological targets?
X-ray crystallography of analogs (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) reveals that the planar triazolo-pyrimidine core intercalates into DNA or binds ATP pockets in kinases. The NH₂ group at C-7 is critical for hydrogen bonding with Asp86 in EGFR kinase, while methyl groups at C-5 improve steric fit .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
